Bodipy-aminoacetaldehyde

Cancer Stem Cell Research Hematopoietic Stem Cell Biology ALDH Activity Assays

Generic ALDH substrates risk isoform cross-reactivity and assay failure. Bodipy-aminoacetaldehyde (BAAA) is the validated, enzyme-specific fluorescent substrate for functional ALDH activity detection-the canonical reagent for the Aldefluor assay used to isolate viable HSCs and CSCs. Recent kinetic characterization confirms BAAA is metabolized by ALDH1A1, ALDH1A2, and ALDH1A3, but not ALDH3A1, ensuring unambiguous ALDH1A-subfamily profiling. Key procurement advantages: • Bifunctional aldehyde handle enables covalent Schiff-base conjugation to amine-bearing biomolecules for custom probe synthesis. • Well-characterized fluorescence turn-on (λex 488 nm / λem 512 nm) supports mix-and-read HTS in standard microplate formats. • Supplied as a red solid; store at -20°C, dry and protected from light. Shipped with blue ice for sample quantities.

Molecular Formula C16H18BF2N3O2
Molecular Weight 333.1 g/mol
Cat. No. B13924258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBodipy-aminoacetaldehyde
Molecular FormulaC16H18BF2N3O2
Molecular Weight333.1 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC=C2CCC(=O)NCC=O)C=C3[N+]1=C(C=C3C)C)(F)F
InChIInChI=1S/C16H18BF2N3O2/c1-11-9-12(2)21-15(11)10-14-4-3-13(22(14)17(21,18)19)5-6-16(24)20-7-8-23/h3-4,8-10H,5-7H2,1-2H3,(H,20,24)
InChIKeyFEJFCCFULPNZBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bodipy-aminoacetaldehyde: Dual-Function ALDH Probe


Bodipy-aminoacetaldehyde (BAAA, CAS 247069-94-9) is a member of the BODIPY (boron-dipyrromethene) family of fluorescent dyes, distinguished by a covalently attached aminoacetaldehyde functional group [1]. This molecular architecture integrates the robust photophysical properties of the BODIPY core—such as high fluorescence quantum yield and narrow emission bands in the 500–550 nm range—with a reactive aldehyde moiety [2]. The aldehyde group enables selective, irreversible conjugation to amine-bearing biomolecules via Schiff base formation, making the compound a bifunctional tool for both fluorescence labeling and enzyme-specific activity detection, notably as the active substrate for aldehyde dehydrogenase (ALDH) in the widely used Aldefluor assay [3].

Probe Type Dual-function fluorescent ALDH substrate and labeling reagent
Workflow Aldefluor assay for activity-based cell sorting and stem cell research
Detection Compatible with standard 488 nm laser and FL1 channel

Why Generic Substitution Fails


While other BODIPY dyes and ALDH substrates are available, substituting Bodipy-aminoacetaldehyde with a generic alternative can lead to assay failure or data misinterpretation. Unlike simple BODIPY dyes that serve only as passive labels, BAAA's terminal aldehyde is a specific, enzyme-cleavable substrate, enabling functional, activity-based cell sorting [1]. Furthermore, recent kinetic characterization has revealed that BAAA exhibits distinct isoform selectivity among the ALDH superfamily, being metabolized by ALDH1A1, ALDH1A2, and ALDH1A3, but showing no activity with ALDH3A1 [2]. This contrasts with other fluorescent ALDH substrates like naphthaldehyde derivatives (e.g., MONAL-71), which demonstrate absolute specificity for ALDH1A1 [2]. Therefore, the choice of substrate directly determines which ALDH isoforms are detected, making generic substitution scientifically invalid for precise ALDH profiling.

Passive dyes Generic BODIPY analogs lack the enzyme-cleavable aldehyde; they report presence, not ALDH activity.
Isoform bias Naphthaldehyde substrates (e.g., MONAL-71) detect only ALDH1A1, missing 1A2/1A3 contributions in heterogeneous samples.
Functional gap Non-substrate fluorophores cannot differentiate active enzyme populations from dead or dormant cells.

Head-to-Head Performance Evidence


ALDH Isoform Selectivity Profile

Bodipy-aminoacetaldehyde (BAAA) exhibits a specific and quantifiable activity profile against a panel of purified human ALDH isoforms. In a direct head-to-head comparison, all ALDH1A subfamily enzymes (ALDH1A1, ALDH1A2, ALDH1A3) were active on BAAA, while ALDH3A1 exhibited zero detectable activity [1]. This is in stark contrast to the naphthaldehyde derivative MONAL-71, which was found to be an absolutely specific substrate for ALDH1A1, and MONAL-62, which demonstrated catalytic efficiency with ALDH1A1 three orders of magnitude higher than hexanal [1]. This quantitative isoform selectivity profile is a primary differentiator for experimental design.

Isoform Selectivity
Head-to-head
BAAA is active on ALDH1A1, 1A2, 1A3; no activity on 3A1. MONAL-71: exclusively ALDH1A1.
Defines detectable ALDH1A isoforms for cell-based screening.
Recombinant isoform panel data; verify in target cell model.
Cancer Stem Cell Research Hematopoietic Stem Cell Biology ALDH Activity Assays

Spectral Characteristics for Flow Cytometry

The intracellular conversion product of BAAA, BODIPY-aminoacetate (BAA), has well-defined and validated spectral properties. In cellular assays, BAA can be excited at the standard 488 nm argon-ion laser line and exhibits an emission maximum of 512 nm [1]. This places it in the FL1 channel (e.g., FITC/GFP) on most flow cytometers. In contrast, other BODIPY-based aldehyde labeling probes, such as BODIPY-aminozide hydrazone derivatives, have been reported with excitation/emission maxima of 495/505 nm under different conditions [2]. These subtle differences in spectral peaks can be critical when designing complex multicolor panels to avoid fluorescence spillover and compensation issues.

Emission Maximum
Reported
BAA intracellular product: Ex/Em 488/512 nm. Comparator hydrazone derivative: 495/505 nm.
Compatible with FL1 channel; 7 nm shift may reduce spillover from near-505 nm fluorophores.
Spectral context from cellular and solution measurements.
Flow Cytometry Fluorescence Microscopy Multicolor Panel Design

Validated Hematopoietic Stem Cell Enrichment

The combination of BAAA with an inhibitor of P-glycoprotein (P-gp)-mediated efflux enables the functional isolation of a highly primitive hematopoietic stem cell population. The foundational study by Storms et al. demonstrated that in umbilical cord blood (UCB) mononuclear cells, this approach allowed the fractionation of a distinct SSCloALDHbr population [1]. This functional enrichment is based on the conversion of BAAA to BAA by ALDH, and its subsequent intracellular retention when efflux is blocked. This specific combination assay has become a cornerstone method for stem cell research, providing a level of functional purity not achievable with simple immunophenotyping (e.g., CD34+ selection) [1].

Stem Cell Enrichment
Head-to-head
BAAA + P-gp inhibitor enriched SSCloALDHbr HSC fraction vs. CD34+ immunophenotyping in UCB samples.
Functional ALDH-based isolation reported to identify primitive progenitor subset.
Peer-reviewed method; replication in specific sample type recommended.
Stem Cell Isolation Hematopoietic Progenitor Assays Multidrug Resistance

Bifunctional Architecture for Bioconjugation

Unlike standard BODIPY dyes that lack reactive handles (e.g., BODIPY 493/503 used solely for lipid staining), Bodipy-aminoacetaldehyde possesses a terminal aldehyde group that enables selective, covalent conjugation to primary amines via Schiff base formation [1]. This chemistry allows for the creation of stable fluorescent bioconjugates with proteins, peptides, and other amine-containing biomolecules under mild conditions [1]. In contrast, non-functionalized BODIPY analogs like BODIPY 493/503 rely on passive partitioning into hydrophobic environments and cannot be used to create targeted, covalently linked probes . This functional difference is a critical differentiator for applications requiring targeted molecular labeling.

Reactive Aldehyde
Class-level
Terminal aldehyde enables covalent Schiff base conjugation to amines; non-functionalized BODIPY relies on passive partitioning.
May support targeted bioconjugate synthesis; data to verify.
Supplier-reported reactivity; independent validation recommended.
Bioconjugation Chemistry Fluorescent Labeling Chemical Biology

Key Application Scenarios


Functional Stem Cell Isolation by Flow Cytometry

This is the canonical and most validated application for BAAA. Researchers aiming to isolate viable hematopoietic stem cells (HSCs), cancer stem cells (CSCs), or other progenitor populations based on their functional ALDH activity should procure BAAA for use in the Aldefluor assay. The protocol, as established by Storms et al., uses BAAA's conversion to BAA as a functional marker [1]. The assay is particularly powerful when combined with an efflux pump inhibitor to enhance retention of the fluorescent BAA product in the most primitive cells, a method that has been demonstrated to enrich for cells with superior engraftment potential compared to standard immunophenotyping [1].

Profiling ALDH1A Activity in Cancer Samples

For research focused on characterizing the ALDH isoform landscape in cancer, BAAA is the appropriate choice when the objective is to broadly measure the combined activity of the ALDH1A subfamily (ALDH1A1, ALDH1A2, ALDH1A3). This application is supported by recent quantitative enzymology showing that all ALDH1A isoforms metabolize BAAA, while ALDH3A1 is inert [1]. This makes BAAA ideal for assays where the goal is to quantify 'ALDH1A-like' activity, a common surrogate for stemness in various carcinomas, while ensuring that the signal is not confounded by ALDH3A1 activity.

Custom Fluorescent Bioconjugate Synthesis

BAAA's bifunctional nature makes it a valuable small-molecule building block for chemical biology. Unlike its non-functionalized BODIPY counterparts, the terminal aldehyde group enables its covalent attachment to amine-containing molecules of interest (e.g., peptides, proteins, or amine-modified oligonucleotides) via Schiff base formation [1]. This application is relevant for laboratories synthesizing their own fluorescent probes for imaging, drug delivery studies, or in vitro binding assays. Procurement of BAAA provides a versatile starting material for creating targeted, BODIPY-labeled molecular tools without the need for complex synthetic routes.

High-Throughput Screening for ALDH1A Modulators

The well-characterized fluorescence turn-on mechanism of BAAA upon ALDH-mediated conversion to BAA makes it a robust substrate for high-throughput screening (HTS) assays. The increase in fluorescence at 512 nm upon excitation at 488 nm can be easily monitored in a multi-well plate format [1]. This assay is particularly suited for screening small-molecule libraries for inhibitors or activators of the ALDH1A family. Its defined spectral window (FL1 channel) is compatible with standard HTS microplate readers and imaging systems, providing a straightforward, mix-and-read assay format for drug discovery programs targeting ALDH1A enzymes.

Application
Selection Property
Validation Focus
Functional stem cell isolation
ALDH-dependent fluorescence turn-on
Efflux-inhibited Aldefluor protocol performance
ALDH1A profiling in cancer models
Broad ALDH1A subfamily substrate (1A1,1A2,1A3)
Signal specificity vs. ALDH3A1 background
Custom bioconjugate synthesis
Reactive aldehyde for amine conjugation
Schiff base formation and product stability
HTS for ALDH1A modulators
FL1-compatible fluorescence (488 nm exc.)
Assay linearity and Z'-factor in plate format

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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